1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-benzyl-5-oxo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)10-7-11(15)13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYYVUADSYAISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 1 Benzyl 3 Hydroxy 5 Methoxycarbonyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the electron-donating and electron-withdrawing nature of its substituents. The benzyl (B1604629) group at N1 and the hydroxyl group at C3 are generally considered electron-donating, which should activate the ring towards electrophilic attack. Conversely, the methoxycarbonyl group at C5 is electron-withdrawing, deactivating the ring.
In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which possesses the highest electron density. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For 1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole, it is anticipated that electrophiles will attack the C4 position.
| Electrophilic Reagent | Expected Product at C4 | Reference Compound Type |
| Br₂ | 4-Bromo-1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole | Substituted Pyrazoles |
| HNO₃/H₂SO₄ | 1-benzyl-3-hydroxy-4-nitro-5-methoxycarbonyl-1H-pyrazole | Substituted Pyrazoles |
| SO₃/H₂SO₄ | This compound-4-sulfonic acid | Substituted Pyrazoles |
Nucleophilic substitution reactions on the pyrazole ring are less common and typically require the presence of a good leaving group, such as a halogen, at one of the carbon atoms. If a halogen were introduced at the C4 position of this compound, it could potentially be displaced by strong nucleophiles.
Transformations of Peripheral Functional Groups of this compound
The peripheral functional groups, namely the hydroxyl and methoxycarbonyl groups, offer numerous possibilities for derivatization.
Transformations of the Methoxycarbonyl Group:
The ester functionality at the C5 position can undergo hydrolysis to yield the corresponding carboxylic acid, 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a suitable solvent. The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of derivatives, most notably amides. Amide formation can be accomplished by activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.
| Reagent(s) | Transformation | Product |
| 1. NaOH, H₂O/MeOH2. HCl | Hydrolysis | 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid |
| 1. SOCl₂2. R¹R²NH | Amidation | 1-benzyl-3-hydroxy-N,N-disubstituted-1H-pyrazole-5-carboxamide |
Transformations of the Hydroxyl Group:
The hydroxyl group at the C3 position exhibits tautomerism, existing in equilibrium with its keto form, 1-benzyl-5-methoxycarbonyl-1H-pyrazol-3(2H)-one. This tautomeric equilibrium influences its reactivity. The hydroxyl group can undergo O-alkylation and O-acylation reactions. O-alkylation, the formation of an ether linkage, can be achieved by reacting the pyrazole with an alkyl halide in the presence of a base. O-acylation, leading to the formation of an ester, can be carried out using an acyl chloride or an acid anhydride.
| Reagent | Transformation | Product |
| R-X (alkyl halide), Base | O-Alkylation | 1-benzyl-3-alkoxy-5-methoxycarbonyl-1H-pyrazole |
| RCOCl (acyl chloride), Base | O-Acylation | 1-benzyl-5-methoxycarbonyl-1H-pyrazol-3-yl acetate |
Complexation Chemistry and Ligand Development from Pyrazole Derivatives
Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms of the pyrazole ring, particularly the pyridine-like nitrogen at the 2-position, are excellent coordination sites. In the case of this compound and its derivatives, several functional groups can participate in metal binding.
The parent molecule itself can act as a bidentate ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The carbonyl oxygen of the methoxycarbonyl group could also potentially participate in coordination, although it is generally a weaker donor.
Derivatization of the peripheral functional groups can lead to the development of more sophisticated ligands. For instance, hydrolysis of the methoxycarbonyl group to a carboxylic acid introduces a carboxylate functionality that can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. Conversion of the ester to an amide containing additional donor atoms can result in multidentate ligands capable of forming highly stable metal complexes.
| Ligand Derivative | Potential Coordination Sites | Potential Chelate Ring Size |
| 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid | N2 (pyrazole), O (hydroxyl), O (carboxylate) | 5-membered (N,O), 6-membered (N,O) |
| 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxamide (unsubstituted) | N2 (pyrazole), O (hydroxyl), O (amide) | 5-membered (N,O), 6-membered (N,O) |
The ability to tune the electronic and steric properties of these pyrazole-based ligands by modifying the substituents makes them attractive for applications in catalysis, materials science, and medicinal chemistry.
Aromatization and Dehydrogenation Reactions of Pyrazoline Precursors to Pyrazoles
The synthesis of pyrazoles often proceeds through the corresponding dihydrogenated precursors, known as pyrazolines (dihydropyrazoles). The final step in such synthetic routes is an aromatization reaction, which involves the removal of two hydrogen atoms from the pyrazoline ring to form the stable aromatic pyrazole system. This dehydrogenation can be achieved using a variety of oxidizing agents.
Common methods for the oxidation of pyrazolines to pyrazoles include the use of reagents such as bromine, iodine in the presence of a base, manganese dioxide, or potassium permanganate. The choice of oxidizing agent can depend on the nature of the substituents on the pyrazoline ring to avoid unwanted side reactions.
For the synthesis of this compound, a potential pyrazoline precursor would be methyl 1-benzyl-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate. Treatment of this pyrazoline with a suitable oxidizing agent would lead to the formation of the desired pyrazole.
| Oxidizing Agent | Reaction Conditions |
| Bromine (Br₂) | Typically in a solvent like acetic acid |
| Iodine (I₂) / Base | Base can be an organic or inorganic base |
| Manganese Dioxide (MnO₂) | Often requires heating in an inert solvent |
| Potassium Permanganate (KMnO₄) | Usually in acidic or neutral conditions |
The ease of this aromatization step is driven by the thermodynamic stability of the resulting aromatic pyrazole ring. This synthetic strategy provides a versatile route to a wide array of substituted pyrazoles.
Computational and Theoretical Investigations of 1 Benzyl 3 Hydroxy 5 Methoxycarbonyl 1h Pyrazole
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Through methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to model the distribution of electrons and the nature of chemical bonds within 1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole. eurasianjournals.com
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. nih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. nih.gov
Chemical Softness (S): The reciprocal of hardness, S = 1 / 2η.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge, ω = χ² / 2η.
Theoretical calculations for this compound would likely reveal the distribution of these frontier orbitals. The HOMO is often localized on the more electron-rich portions of the molecule, such as the pyrazole (B372694) ring and the hydroxy group, while the LUMO may be distributed over the electron-withdrawing methoxycarbonyl group and the aromatic rings. nih.gov
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.15 |
| HOMO-LUMO Energy Gap | ΔE | 5.10 |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 1.15 |
| Electronegativity | χ | 3.70 |
| Chemical Hardness | η | 2.55 |
| Chemical Softness | S | 0.20 |
| Electrophilicity Index | ω | 2.68 |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. molfunction.comnih.gov This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.
For this compound, NBO analysis can quantify the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. Key interactions would likely include:
Donation from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals (π*) of the pyrazole and phenyl rings.
Interactions between the π orbitals of the aromatic rings and the π* orbitals of the carbonyl group.
The strength of these interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net NBO analysis also provides information on the natural atomic charges and the hybrid composition of the bonds. windows.net
Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N2 | π(N1-C5) | 25.4 |
| LP(1) O1 | π(C3-N2) | 18.9 |
| π(C7-C8) | π(C9-C10) | 20.1 |
| π(C3-N2) | π(C4-C5) | 15.7 |
| LP(2) O2 | π*(C6-O3) | 22.5 |
*LP denotes a lone pair orbital.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the stable low-energy arrangements of the atoms in the molecule. Due to the presence of rotatable single bonds—specifically the C-N bond of the benzyl (B1604629) group and the C-C bond of the methoxycarbonyl group—the molecule can adopt various conformations.
Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation to generate a potential energy surface, identifying the global and local energy minima.
Elucidation of Reaction Mechanisms via Quantum Mechanical Calculations
Quantum mechanical calculations are invaluable for investigating the mechanisms of chemical reactions. eurasianjournals.comscholaris.ca They can be used to map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state structure. The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate.
For this compound, several reactions could be studied theoretically:
Tautomerism: The equilibrium between the 3-hydroxy and the pyrazol-3(2H)-one tautomers could be investigated. Calculations would determine the relative energies of the two forms and the activation energy for the proton transfer, providing insight into which tautomer is more stable. nih.gov
Electrophilic Aromatic Substitution: The reactivity of the benzyl and pyrazole rings towards electrophiles could be modeled. By calculating the energies of the intermediate sigma complexes for substitution at different positions, the regioselectivity of the reaction can be predicted.
N-Alkylation: The reaction mechanism of alkylation at either of the pyrazole nitrogen atoms could be explored, comparing the activation barriers for each pathway. scholaris.ca
These calculations provide a detailed, step-by-step understanding of how chemical transformations occur, which is often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov While this article does not discuss specific biological activities, the methodology of QSAR is a key area of theoretical investigation for pyrazole derivatives in general. ias.ac.in
A QSAR study on derivatives of this compound would involve the following steps:
Data Set Generation: A series of analogues would be designed by modifying the core structure (e.g., substituting the benzyl ring, changing the ester group).
Descriptor Calculation: For each analogue, a large number of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of descriptors with a hypothetical activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
The resulting QSAR model can be used to predict the activity of new, unsynthesized pyrazole derivatives and to guide the design of compounds with potentially enhanced properties. nih.govnih.gov
Theoretical Spectroscopic Predictions
Computational quantum chemistry can predict various spectroscopic properties of molecules without performing any experiments. rsc.org These theoretical predictions are highly valuable for aiding in the interpretation of experimental spectra and for confirming molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com Each calculated frequency corresponds to a specific mode of vibration, such as the C=O stretch of the ester, the O-H stretch of the hydroxyl group, or the C-H stretches of the aromatic rings. semanticscholar.org A table of predicted frequencies and their corresponding vibrational assignments can be generated, providing a theoretical IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be calculated. These shielding values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov This allows for the prediction of the entire ¹H and ¹³C NMR spectra, which is a powerful tool for structure elucidation.
Table 3: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated relative to TMS.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H4 | 6.10 | Pyrazole C3 | 158.5 |
| Benzyl CH₂ | 5.45 | Pyrazole C4 | 92.3 |
| Methoxy CH₃ | 3.85 | Pyrazole C5 | 145.1 |
| Benzyl Ar-H | 7.20 - 7.40 | Methoxycarbonyl C=O | 162.0 |
| Hydroxy OH | 10.50 | Methoxy CH₃ | 52.1 |
| Benzyl CH₂ | 55.8 | ||
| Benzyl Ar-C | 127.0 - 136.0 |
Exploration of Biological Activity in in Vitro and in Silico Models for 1 Benzyl 3 Hydroxy 5 Methoxycarbonyl 1h Pyrazole
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral) in Cell Culture
The pyrazole (B372694) core is a common feature in many compounds investigated for their antimicrobial properties. Studies on various pyrazole derivatives suggest that 1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole could possess antibacterial, antifungal, and antiviral activities.
Antibacterial Activity:
A broad spectrum of pyrazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com For instance, certain 1,3-diphenyl pyrazoles have shown potent antimicrobial effects against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 μg/ml, which is comparable to approved drugs like moxifloxacin. nih.gov Thiazolidinone-clubbed pyrazoles have also been reported as moderate antibacterial agents with an MIC value of 16 μg/ml against E. coli. nih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin against several bacterial strains. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov
Antifungal Activity:
Numerous pyrazole derivatives have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi and human fungal pathogens. nih.govmdpi.com For example, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against four types of plant pathogenic fungi, with some compounds displaying notable antifungal activity. nih.gov Specifically, an isoxazolol pyrazole carboxylate derivative exhibited significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov Other studies have highlighted the effectiveness of pyrazole derivatives against fungal strains like Candida albicans. mdpi.com The introduction of a trifluoromethyl group at the C-3 position of the pyrazole ring has been noted to sometimes weaken the antifungal activity. nih.gov
Antiviral Activity:
The antiviral potential of pyrazole derivatives has been explored against a range of viruses. rsc.org Recent studies have investigated hydroxyquinoline-pyrazole candidates as antiviral agents against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, with promising results. rsc.org Substituted pyrazole derivatives have also shown antiviral activity against Hepatitis A virus and Herpes simplex virus type-1. Pyrazole-based scaffolds have demonstrated significant potential as antiviral agents targeting various pathogens. nih.gov For example, 1,3-diphenylpyrazole derivatives have been reported to offer significant protection against the Newcastle disease virus. nih.gov
Table 1: Illustrative Antimicrobial Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC, EC50) | Reference |
| 1,3-Diphenyl Pyrazoles | Staphylococcus aureus, Escherichia coli | MIC = 1–8 μg/ml | nih.gov |
| Thiazolidinone-clubbed Pyrazoles | Escherichia coli | MIC = 16 μg/ml | nih.gov |
| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | EC50 = 0.37 μg/mL | nih.gov |
| Pyrazole Carboxamides | Phytopathogenic Fungi | Moderate Activity | nih.gov |
| Hydroxyquinoline-Pyrazoles | SARS-CoV-2, MERS-CoV | Potent Inhibition | rsc.org |
Anticancer Activity Evaluations in Isolated Cell Lines
The pyrazole scaffold is a key component in a multitude of compounds designed and evaluated for their anticancer properties. These derivatives have shown cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.
Research on pyrazole derivatives has demonstrated their potential to induce cytotoxicity in human cancer cells via apoptosis. nih.gov For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. One of the most active compounds from this series exhibited IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively, which were more potent than the standard drug Paclitaxel. nih.gov This compound was found to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov
Other studies on pyrazole derivatives have shown cell-specific cytotoxic effects. For example, four pyrazole derivatives (TOSIND, PYRIND, METPYRIND, and DIPYR) were tested against human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. nih.gov The viability of MDA-MB-231 cells was significantly reduced by TOSIND (IC50 17.7 ± 2.7 μM after 72 hours), while PYRIND decreased the viability of MCF7 cells (IC50 39.7 ± 5.8 μM after 72 hours). nih.gov These findings suggest that minor structural modifications on the pyrazole scaffold can lead to different cytotoxic profiles against various cancer cell lines.
Furthermore, pyrazole hybrid chalcone conjugates have been investigated as potential anticancer agents and tubulin polymerization inhibitors. One such conjugate exhibited excellent cytotoxicity with IC50 values of 2.13 ± 0.80 µM against MCF-7 (breast cancer), 4.34 ± 0.98 µM against SiHa (cervical cancer), and 4.46 ± 0.53 µM against PC-3 (prostate cancer) cell lines, without significant toxicity to normal cells. mdpi.com
Table 2: Cytotoxicity of Representative Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Incubation Time (hours) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 µM | 24 | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 µM | 48 | nih.gov |
| TOSIND | MDA-MB-231 (Breast Adenocarcinoma) | 17.7 ± 2.7 μM | 72 | nih.gov |
| PYRIND | MCF7 (Breast Adenocarcinoma) | 39.7 ± 5.8 μM | 72 | nih.gov |
| Pyrazole Hybrid Chalcone Conjugate (5o) | MCF-7 (Breast Cancer) | 2.13 ± 0.80 µM | Not Specified | mdpi.com |
| Pyrazole Hybrid Chalcone Conjugate (5o) | SiHa (Cervical Cancer) | 4.34 ± 0.98 µM | Not Specified | mdpi.com |
| Pyrazole Hybrid Chalcone Conjugate (5o) | PC-3 (Prostate Cancer) | 4.46 ± 0.53 µM | Not Specified | mdpi.com |
Enzyme Inhibition and Receptor Binding Assays (In Vitro)
The structural features of the pyrazole ring make it an attractive candidate for designing inhibitors of various enzymes and ligands for specific receptors, which are often implicated in disease pathogenesis.
Enzyme Inhibition:
Pyrazole derivatives have been identified as inhibitors of a wide range of enzymes. For instance, certain pyrazole-based compounds have been shown to be selective inhibitors of urease and butyrylcholinesterase. ekb.eg A study on newly prepared pyrazole derivatives demonstrated their inhibitory effect against α-amylase, an enzyme relevant in the context of pancreatic cancer. ajchem-a.com Another study reported that pyrazole-based Schiff bases possess anti-diabetic properties through the inhibition of α-amylase and α-glucosidase. nih.gov
Furthermore, 1-benzyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which plays a role in necroptosis. nih.gov A potent compound from this series showed a Kd value of 0.078 μM against RIP1 kinase and an EC50 value of 0.160 μM in a cell necroptosis inhibitory assay. nih.gov Additionally, a benzimidazole benzylpyrazole derivative has been shown to inhibit lysine demethylase (KDM) enzymes, which are implicated in prostate cancer. acs.org
Receptor Binding:
The 1-benzyl-1H-pyrazole moiety has been shown to play a crucial role in the binding affinity of certain compounds to adenosine receptors. plos.org A study on pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives revealed that the introduction of a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group at the C2 position led to high affinity and selectivity for the human A3 adenosine receptor (hA3 AR), with the best compound showing a Ki of 11 nM. nih.gov This suggests that the 1-benzyl-pyrazole fragment can significantly influence the receptor binding profile of a molecule.
Table 3: Enzyme and Receptor Activity of Selected Pyrazole Derivatives
| Compound Class/Derivative | Target Enzyme/Receptor | Activity Metric (e.g., IC50, Ki, Kd) | Reference |
| 1-Benzyl-1H-pyrazole derivative (4b) | RIP1 Kinase | Kd = 0.078 μM | nih.gov |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivative (6) | Human A3 Adenosine Receptor | Ki = 11 nM | nih.gov |
| Benzimidazole Benzylpyrazole derivative | Lysine Demethylase (KDM) 4 | IC50 in low micromolar range | acs.org |
| Pyrazole-based Schiff bases | α-Amylase, α-Glucosidase | Significant Inhibition | nih.gov |
| Pyrazole derivative (B) | α-Amylase | 50% Inhibition | ajchem-a.com |
Structure-Activity Relationship (SAR) Derivation for this compound Derivatives
While specific SAR studies for this compound are not available, research on analogous pyrazole series provides valuable insights into how structural modifications can influence biological activity.
In a study of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, SAR analysis revealed that substitutions on the benzyl (B1604629) ring and the pyrazole core significantly impact potency. nih.gov For example, the nature and position of substituents on the benzyl ring were found to be critical for inhibitory activity.
Similarly, in the development of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as SGLT1 inhibitors, altering the substitution groups at the 5-position of the pyrazole ring and on the phenyl ring was crucial for modulating potency and selectivity. researchgate.net
For a series of N-substituted phenyldihydropyrazolones active against Trypanosoma cruzi, it was found that substitution on the pyrazolone nitrogen with various (cyclo)-alkyl moieties influenced the inhibitory potency. frontiersin.org The introduction of more polar substituents generally led to compounds with lower activity. frontiersin.org
In the context of pyrazole-based inhibitors of meprin α and β, SAR exploration showed that the introduction of a benzyl moiety at position 1 of the pyrazole was well-tolerated and could be a point for further modifications to enhance activity. nih.gov
These examples highlight that the biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the benzyl rings. For this compound, modifications of the hydroxyl and methoxycarbonyl groups, as well as substitutions on the benzyl ring, would likely lead to a range of compounds with varying biological profiles.
Molecular Docking and In Silico Screening for Target Identification
Molecular docking and in silico screening are powerful tools to predict the binding modes of ligands to biological targets and to identify potential new inhibitors. Numerous studies have employed these techniques to investigate the interactions of pyrazole derivatives with various proteins.
Docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have been used to screen for potential inhibitors. researchgate.net These studies have shown that pyrazole derivatives can dock deeply within the binding pockets of these proteins, forming key hydrogen bonds and other interactions. researchgate.net For example, docking simulations of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 protein targets revealed minimum binding energies indicative of potential inhibitory activity. researchgate.net
In the search for novel carbonic anhydrase inhibitors, molecular docking was used to understand the binding interactions of pyrazole derivatives with human carbonic anhydrase I and II isoforms. tandfonline.comnih.gov The results showed that these compounds could effectively bind to the active site of the enzymes.
Molecular docking has also been instrumental in understanding the binding mechanism of 1-benzyl-1H-pyrazole derivatives to adenosine receptors. plos.org These studies suggested a crucial role for the 1-benzyl-1H-pyrazole moiety in increasing the binding affinity across all receptor subtypes. plos.org
For this compound, in silico screening against a panel of known biological targets could help to identify potential protein partners and guide future experimental studies. The hydroxyl and methoxycarbonyl groups would be expected to participate in specific hydrogen bonding interactions within a target's active site.
Investigation as Molecular Probes for Biological Pathways
While there is no specific information on the use of this compound as a molecular probe, the pyrazole scaffold itself has been incorporated into fluorescent probes for bioimaging applications. The synthetic versatility and favorable photophysical properties of pyrazole derivatives make them suitable for the development of chemosensors for ions and small molecules.
Pyrazole-based probes have been designed for the detection of various metal ions and anions, which could be valuable tools for studying biological pathways involving these species. The ability to modify the pyrazole core allows for the fine-tuning of the probe's photophysical properties and its selectivity for a particular analyte.
Given the potential biological activities of this compound, it could serve as a starting point for the design of molecular probes. For example, if the compound is found to be a potent inhibitor of a specific enzyme, fluorescently labeled analogs could be synthesized to visualize the enzyme's localization and activity within cells.
Applications of 1 Benzyl 3 Hydroxy 5 Methoxycarbonyl 1h Pyrazole in Advanced Materials and Catalysis
Role as Ligands in Organometallic Catalysis and Coordination Chemistry
The unique structural features of 1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole, specifically the presence of multiple heteroatoms (nitrogen and oxygen) with available lone pairs of electrons, make it a promising candidate for use as a ligand in organometallic chemistry. These heteroatoms can coordinate with metal centers, forming stable complexes that can act as catalysts.
Transfer Hydrogenation and Hydrosilylation Applications
Transfer hydrogenation and hydrosilylation are powerful synthetic methodologies in organic chemistry, often relying on well-defined transition metal catalysts. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the metal center. While pyrazole-based ligands have been investigated in this context, specific studies detailing the application of this compound in transfer hydrogenation or hydrosilylation reactions are not extensively documented in publicly available scientific literature. The potential of this specific molecule as a ligand in these catalytic transformations remains an area for future investigation.
Development of In Situ Catalysts
In situ catalyst generation, where the active catalytic species is formed directly in the reaction mixture from a metal precursor and a ligand, offers a flexible and rapid approach to catalyst screening and optimization. The multidentate nature of this compound suggests its potential utility in the in situ formation of catalysts. However, detailed research reports or established protocols for the use of this particular compound in the development of in situ catalysts are not readily found in the current body of scientific literature.
Integration into Functional Materials and Polymer Architectures
The incorporation of specific organic molecules into larger material frameworks can impart unique functionalities. Pyrazole (B372694) derivatives have been explored for their potential in the development of functional materials, including polymers, due to their thermal stability and coordination capabilities. In principle, the functional groups present in this compound, such as the ester and hydroxyl groups, could be utilized for polymerization or for grafting onto existing polymer backbones. This could potentially lead to materials with tailored optical, electronic, or metal-scavenging properties. Nevertheless, specific examples and detailed studies on the integration of this compound into functional materials or polymer architectures are not prominently featured in published research.
Applications in Agrochemical Research (Herbicides, Fungicides, Insecticides)
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. These compounds are known to exhibit a wide range of biological activities, acting as herbicides, fungicides, and insecticides. The efficacy of these agrochemicals is often fine-tuned by the nature and position of substituents on the pyrazole ring.
While the broader class of pyrazole carboxamides and related derivatives are known to be potent inhibitors of succinate (B1194679) dehydrogenase (SDHI) in fungi, leading to their fungicidal activity, and other pyrazoles act as herbicides by inhibiting key plant enzymes, specific data on the herbicidal, fungicidal, or insecticidal properties of this compound is limited. The agrochemical potential of this specific molecule is an area that warrants further dedicated research and screening.
Below is a table of compounds that are structurally related to the subject of this article and have been mentioned in a general context of agrochemical and pharmaceutical research.
| Compound Name | Mentioned General Application Area(s) |
| 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | Intermediate in pharmaceuticals and agrochemicals |
| 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Intermediate in pharmaceuticals and agrochemicals |
| 1-methyl-5-hydroxypyrazole | Intermediate for pyrazole herbicides |
It is important to note that while the general class of pyrazole derivatives holds significant promise and has a proven track record in the fields discussed, detailed and specific research on this compound is not widely available. The information presented here reflects the current state of publicly accessible scientific knowledge.
Future Directions and Emerging Research Avenues for 1 Benzyl 3 Hydroxy 5 Methoxycarbonyl 1h Pyrazole
Development of Next-Generation Synthetic Strategies
The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, sustainable, and versatile methods. nih.govmdpi.com For 1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole, future synthetic strategies are likely to focus on several key areas:
Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, catalysts, and energy sources. Future syntheses of the title compound and its analogs could explore microwave-assisted organic synthesis (MAOS) and ultrasound-assisted reactions to reduce reaction times and improve yields.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. The development of flow-based methodologies for the synthesis of functionalized pyrazoles would represent a significant advancement, allowing for the rapid and controlled production of this compound and related compounds.
Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. Applying this technology to the pyrazole core or the benzyl (B1604629) substituent of the title compound would enable the efficient generation of a diverse library of derivatives for structure-activity relationship (SAR) studies without the need for de novo synthesis.
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product, minimizing waste and simplifying purification processes. mdpi.com Designing novel MCRs for the regioselective synthesis of polysubstituted pyrazoles like this compound could significantly streamline their production. mdpi.com
Advanced Computational Approaches for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, advanced computational approaches can guide the design of new derivatives with enhanced properties.
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Such studies can elucidate tautomeric equilibria, which is a known feature of pyrazoles, and predict the most likely sites for chemical reactions. nih.govnih.gov
Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking can be used to predict the binding affinity and orientation of this compound and its virtual derivatives within the active site of a biological target. nih.gov Subsequent molecular dynamics simulations can then provide a more dynamic picture of the protein-ligand interactions, aiding in the rational design of more potent and selective inhibitors.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches are increasingly being used to predict the biological activities and physicochemical properties of small molecules. By training machine learning models on existing data for pyrazole derivatives, it may be possible to predict the therapeutic potential of novel analogs of this compound, thereby accelerating the discovery process.
Exploration of Novel Biological Targets and Mechanisms of Action
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov While the biological activities of many pyrazole derivatives have been explored, the specific therapeutic potential of this compound remains an open area of investigation.
Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets implicated in various diseases. Given the known activities of other pyrazoles, promising areas of investigation include:
Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors. nih.gov Screening this compound against a panel of kinases could identify novel inhibitors for the treatment of cancer or inflammatory diseases. nih.gov
Neurodegenerative Diseases: There is growing interest in the development of pyrazole-based therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Investigating the neuroprotective effects of the title compound and its analogs could open up new avenues for the treatment of these debilitating conditions.
Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. The pyrazole nucleus is a common feature in many compounds with such activities, making this a logical area for future biological evaluation.
A deeper understanding of the mechanism of action will be crucial for any identified biological activity. This will involve a combination of biochemical assays, cell-based studies, and structural biology to elucidate how the compound interacts with its biological target at a molecular level.
Interdisciplinary Research Integrating Pyrazole Derivatives
The versatility of the pyrazole scaffold extends beyond medicinal chemistry. Future research on this compound is expected to be highly interdisciplinary, with applications in materials science, agrochemicals, and beyond.
Materials Science: Pyrazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and coordination polymers. The specific substitution pattern of this compound may impart unique photophysical properties that could be exploited in the development of novel materials.
Agrochemicals: The pyrazole core is present in a number of commercially successful herbicides, insecticides, and fungicides. nih.govnih.gov Screening the title compound for its agrochemical potential could lead to the development of new crop protection agents.
Chemical Biology: Functionalized pyrazoles can be used as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups to this compound, it may be possible to develop tools for imaging and identifying its cellular targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-benzyl-3-hydroxy-5-methoxycarbonyl-1H-pyrazole, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or substituted diketones. For example, hydrazine hydrate can react with 1-(substituted aryl)-3-arylpropane-1,3-diones under reflux in ethanol, followed by benzylation at the pyrazole N1 position using benzyl halides . Solvent choice (e.g., ethanol vs. DMF) and reaction duration (e.g., 7–12 hours) critically impact yield and purity. Catalytic methods, such as Pd(PPh₃)₄ in cross-coupling reactions, may introduce aryl groups at the pyrazole C5 position . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended for isolating high-purity products .
Q. How is the structural characterization of this compound validated in academic studies?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming the substitution pattern, particularly the methoxycarbonyl (C5) and benzyl (N1) groups. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester). High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight . X-ray crystallography, as demonstrated for analogous pyrazoles, resolves stereochemical ambiguities and intramolecular hydrogen bonding (e.g., O–H⋯N interactions stabilizing the hydroxy group at C3) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during pyrazole ring formation to avoid byproducts like 1,4-dihydro isomers?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using tert-butyl groups at C3 (e.g., 3-tert-butyl pyrazoles) directs cyclization to the 1,5-dihydro isomer due to steric hindrance . Electron-withdrawing substituents (e.g., methoxycarbonyl) at C5 stabilize the enolate intermediate, favoring 1H-pyrazole formation. Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) enhance charge separation in intermediates, improving regioselectivity . Kinetic vs. thermodynamic control can be assessed via time-resolved NMR monitoring .
Q. How can discrepancies in reported biological activities (e.g., anticonvulsant vs. anti-inflammatory effects) be systematically addressed?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, animal models) or impurity-driven artifacts. To mitigate this:
- Standardize assays : Use validated protocols (e.g., MES test for anticonvulsants ; COX-2 inhibition assays for anti-inflammatory activity ).
- Control purity : Confirm compound integrity via HPLC (>95% purity) before testing.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or COX-2, correlating results with experimental IC₅₀ values .
Q. What computational approaches are effective in elucidating structure-activity relationships (SAR) for pyrazole derivatives?
- Methodological Answer :
- Molecular docking : Prioritize targets using homology models (e.g., human DHFR PDB:1KMS) to identify key interactions (e.g., hydrogen bonds between C3-OH and Asp94) .
- QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate electronic properties with bioactivity .
- MD simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to validate docking poses and predict metabolic stability .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for structurally similar pyrazoles?
- Methodological Answer :
- Cross-validate techniques : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the C3-OH proton may appear as a broad singlet (δ 10–12 ppm) in DMSO-d₆ but shift in CDCl₃ due to hydrogen bonding .
- Reference databases : Compare with crystallographic data (e.g., CCDC entries) for bond angles/distances, ensuring consistency with proposed structures .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation in the pyrazole ring, confirming regiochemistry .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro :
- Enzyme inhibition: Microplate assays for COX-1/2, DHFR, or carbonic anhydrase isoforms .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- In vivo :
- Rodent models: Maximal electroshock (MES) for anticonvulsant activity ; carrageenan-induced paw edema for anti-inflammatory effects .
- Pharmacokinetics: Plasma stability studies (LC-MS/MS) to assess oral bioavailability and metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
